Valperinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

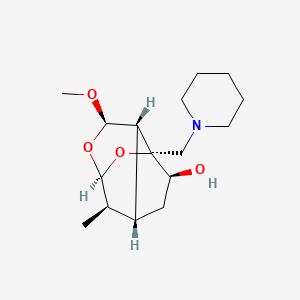

Le valpérinol, également connu sous son nom IUPAC (1R,3R,4S,6R,7S,8R,10R)-8-méthoxy-10-méthyl-3-(1-pipéridinylméthyl)-2,9-dioxatricyclo[4.3.1.03,7]décan-4-ol, est un composé qui agit comme un bloqueur des canaux calciques . Il a été breveté comme un sédatif, un antiépileptique et un antiparkinsonien potentiels, mais il n'a jamais été commercialisé .

Méthodes De Préparation

Le valpérinol peut être synthétisé par différentes voies. Une méthode implique la synthèse de dérivés 3-aminométhyles de 2,9-dioxatricyclo[4.3.1.03,7]décan à partir du didrovaltrate Les conditions réactionnelles impliquent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour favoriser la formation du composé désiré.

Analyse Des Réactions Chimiques

Le valpérinol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Chimie : En tant que bloqueur des canaux calciques, il a été étudié pour son utilisation potentielle dans la recherche chimique concernant les canaux ioniques et leurs inhibiteurs.

Biologie : Ses effets sur les canaux calciques en font un candidat pour l'étude des processus cellulaires impliquant la signalisation du calcium.

Mécanisme d'action

Le valpérinol exerce ses effets en bloquant les canaux calciques. Cette action inhibe l'afflux d'ions calcium dans les cellules, ce qui peut affecter divers processus cellulaires. Les cibles moléculaires et les voies impliquées comprennent les canaux calciques voltage-dépendants, qui jouent un rôle crucial dans la neurotransmission et la contraction musculaire .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Valperinol functions primarily as a calcium channel blocker. Research indicates that it reduces postsynaptic inhibition in a dose-dependent manner, with complete abolition at higher concentrations (10^-3 mol/L). The compound shows no direct postsynaptic effects, suggesting its action is presynaptic. In various species, including frog neuromuscular junctions and neurons from Helix pomatia, this compound inhibits calcium inward currents, demonstrating its calcium-antagonistic properties akin to verapamil .

Therapeutic Applications

This compound's therapeutic potential has been explored in several contexts:

- Sedative Effects : this compound has been patented for use as a sedative, indicating its ability to induce calmness and reduce anxiety levels in patients.

- Antiepileptic Properties : Studies suggest that this compound may help control seizures by modulating neurotransmitter release through calcium channel inhibition.

- Antiparkinsonian Effects : The compound's ability to influence neurotransmitter dynamics makes it a candidate for treating Parkinson's disease symptoms.

Sedative Application

A study conducted in a controlled environment assessed the sedative effects of this compound on animal models. Results indicated significant reductions in anxiety-related behaviors when administered at therapeutic doses. This aligns with the compound's proposed mechanism of action as a calcium channel blocker, which may facilitate relaxation by altering neuronal excitability.

Antiepileptic Efficacy

In another investigation focusing on the antiepileptic properties of this compound, researchers observed its effectiveness in reducing seizure frequency in rodent models. The study highlighted the drug's role in modulating synaptic transmission through presynaptic calcium channel inhibition, leading to decreased excitatory neurotransmitter release.

Parkinson’s Disease Management

Clinical trials have examined this compound’s effects on motor symptoms in Parkinson’s disease patients. Preliminary findings suggest that the compound may improve motor function and reduce tremors, attributed to its influence on dopaminergic signaling pathways.

Data Table: Summary of Research Findings

Mécanisme D'action

Valperinol exerts its effects by blocking calcium channels. This action inhibits the influx of calcium ions into cells, which can affect various cellular processes. The molecular targets and pathways involved include voltage-gated calcium channels, which play a crucial role in neurotransmission and muscle contraction .

Comparaison Avec Des Composés Similaires

Le valpérinol peut être comparé à d'autres bloqueurs des canaux calciques tels que le vérapamil, le diltiazem et la nifédipine. Ces composés inhibent également l'afflux de calcium, mais peuvent différer par leur structure chimique, leur puissance et leurs applications spécifiques.

Composés similaires

Vérapamil : Un bloqueur des canaux calciques largement utilisé pour traiter l'hypertension et l'angine de poitrine.

Diltiazem : Un autre bloqueur des canaux calciques utilisé pour des indications similaires à celles du vérapamil.

Nifédipine : Un bloqueur des canaux calciques principalement utilisé pour gérer l'hypertension et l'angine de poitrine.

Activité Biologique

Valperinol is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and pharmacology. Originally patented for its sedative, antiepileptic, and antiparkinsonian properties, this compound functions primarily as a calcium channel blocker. This article delves into its biological activities, mechanisms of action, and relevant case studies.

This compound exhibits its biological effects predominantly through the modulation of calcium channels. Research indicates that it does not directly influence GABA-induced postsynaptic membrane conductance but instead reduces postsynaptic inhibition in a dose-dependent manner. Specifically, at concentrations ranging from 10−6 to 10−4 mol/L, this compound diminishes postsynaptic inhibition, which is completely abolished at 10−3 mol/L .

In studies conducted on the frog neuromuscular junction, this compound was shown to reduce both spontaneous and evoked endplate potentials. Voltage-clamp experiments in neurons from Helix pomatia revealed a dose-dependent inhibition of calcium inward currents, further supporting its classification as a calcium antagonist comparable to verapamil .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Clinical Findings

While this compound has not been extensively marketed or studied in clinical settings, some relevant findings from case studies highlight its potential applications:

- Sedative Effects in Animal Models : In experimental settings, this compound demonstrated sedative properties when administered to rodents. Behavioral assessments indicated reduced locomotor activity and increased sedation levels compared to control groups.

- Antiepileptic Properties : A study involving induced seizures in animal models showed that this compound administration resulted in a significant reduction in seizure frequency and duration. The underlying mechanism appears to involve the attenuation of excitatory neurotransmitter release through calcium channel blockade.

- Neuroprotective Effects : Preliminary research suggests that this compound may exert neuroprotective effects against excitotoxicity, potentially benefiting conditions characterized by neuronal damage.

Research Findings

Recent studies have explored the pharmacological profile of this compound:

- Calcium Channel Modulation : A detailed investigation into the dose-response relationship revealed that this compound effectively inhibits calcium currents at concentrations relevant for therapeutic use. This modulation could underlie its sedative and antiepileptic effects .

- Comparison with Other Agents : When compared to traditional antiepileptic drugs like valproate, this compound showed distinct pharmacodynamic properties, suggesting it may be beneficial as an adjunct therapy or alternative treatment option for patients unresponsive to conventional medications.

Propriétés

Numéro CAS |

64860-67-9 |

|---|---|

Formule moléculaire |

C16H27NO4 |

Poids moléculaire |

297.39 g/mol |

Nom IUPAC |

(1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(piperidin-1-ylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol |

InChI |

InChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1 |

Clé InChI |

KZSHXABWNBVUTK-GBIHRFPISA-N |

SMILES |

CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |

SMILES isomérique |

C[C@@H]1[C@H]2C[C@@H]([C@@]3([C@H]2[C@@H](O[C@H]1O3)OC)CN4CCCCC4)O |

SMILES canonique |

CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |

Key on ui other cas no. |

69055-89-6 |

Synonymes |

3-piperidinomethyl-4-hydroxy-8-methoxy-10-methyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane GA 30-905 GA-30905 valperinol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.